what is the chemical structure of diisooctylphenol
what is the chemical structure of diisooctylphenol
An In-Depth Technical Guide to the Chemical Structure of Diisooctylphenol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diisooctylphenol (DIOP) represents not a single chemical entity, but a complex family of isomeric compounds. The term broadly describes a phenol molecule substituted with two isooctyl alkyl groups. The inherent structural ambiguity arises from two primary sources: the significant isomerism of the "isooctyl" group itself and the multiple possible attachment points on the phenolic ring. This guide deconstructs this complexity, providing a detailed examination of the probable chemical structures, synthesis methodologies, and analytical approaches relevant to DIOP. We will explore its physicochemical properties and, by drawing analogies with structurally related alkylphenols, discuss its industrial applications and toxicological considerations pertinent to scientific research and drug development. This document serves as a foundational reference for professionals requiring a precise understanding of this class of compounds.
Part 1: The Structural Chemistry of Diisooctylphenol
A precise understanding of diisooctylphenol begins with a systematic breakdown of its nomenclature, which is key to appreciating the multiplicity of structures it encompasses.
Deconstructing the Nomenclature: Phenol, "Di-", and "Isooctyl"
The name itself implies three components:
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Phenol: A parent molecule consisting of a hydroxyl (-OH) group attached to a benzene ring (C₆H₅OH). This hydroxyl group is chemically activating, meaning it directs subsequent substitutions primarily to the ortho (positions 2, 6) and para (position 4) carbons of the ring.
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Di-: A prefix indicating the presence of two identical substituent groups.
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Isooctyl: A non-specific term for an eight-carbon (C₈H₁₇) alkyl group with a branched structure. Unlike a simple linear chain (n-octyl), the "iso-" prefix denotes a variety of branched isomers.
Isomerism of the Isooctyl Group
The term "isooctyl" is not a formal IUPAC designation and is often used in industrial chemistry to refer to a mixture of branched C8 isomers. The most common structure implied is derived from the dimerization of isobutylene, leading to isooctene, which is then used in alkylation reactions. A prevalent isooctyl isomer is 6-methylheptyl [1][2]. However, other C8 isomers exist, and the specific structure can influence the final properties of the DIOP molecule.
Positional Isomerism on the Phenolic Ring
The two isooctyl groups can attach to the five available carbon atoms of the phenol ring in several combinations. Given the ortho-, para-directing nature of the hydroxyl group, the most sterically and electronically favored positions for substitution are carbons 2, 4, and 6. This leads to three primary positional isomers for a di-substituted phenol:
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2,4-Diisooctylphenol: One group at an ortho position and one at the para position.
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2,6-Diisooctylphenol: Both groups at the ortho positions, flanking the hydroxyl group.
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3,5-Diisooctylphenol: Both groups at the meta positions. This is generally less common in direct alkylation of phenol but can be synthesized through other routes. An example of a related structure is 3,5-bis(2-methylpropyl)phenol[3].
The combination of alkyl chain isomerism and positional isomerism means that a typical industrial-grade "diisooctylphenol" is a complex mixture of various distinct molecules.
Probable Structures and IUPAC Naming
For clarity and precision, IUPAC nomenclature is essential. Assuming the isooctyl group is 6-methylheptyl, the IUPAC names for the most probable isomers would be:
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2,4-bis(6-methylheptyl)phenol
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2,6-bis(6-methylheptyl)phenol
The following diagram illustrates these likely isomeric structures.
Caption: Primary components and resulting common isomers of diisooctylphenol.
Part 2: Synthesis and Physicochemical Properties
General Synthesis Route: Friedel-Crafts Alkylation
The industrial synthesis of diisooctylphenol typically involves the acid-catalyzed Friedel-Crafts alkylation of phenol with an isooctene isomer (or a mixture). This reaction is analogous to the synthesis of other styrenated and alkylated phenols[4].
Reaction Workflow:
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Catalyst Activation: A Lewis acid catalyst (e.g., AlCl₃) or a strong Brønsted acid (e.g., H₂SO₄) is prepared.
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Alkylation: Phenol is reacted with isooctene in the presence of the catalyst. The reaction is typically exothermic and requires temperature control.
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Product Mixture: The reaction yields a mixture of mono-, di-, and tri-isooctylphenols, along with various positional isomers of each.
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Purification: The desired diisooctylphenol fraction is separated from the crude mixture, usually through vacuum distillation. Further purification to isolate specific isomers requires chromatographic techniques.
Caption: General synthesis workflow for diisooctylphenol production.
Physicochemical Properties
The properties of diisooctylphenol are determined by its structure: a small, polar hydroxyl group attached to a large, nonpolar hydrocarbon framework. This amphiphilic nature drives its applications. Below are the computed properties for a representative isomer, 4-(6-methylheptyl)phenol, which is a mono-substituted variant, and diisobutylphenol, a di-substituted analog.
| Property | 4-(6-methylheptyl)phenol[2] | 3,5-bis(2-methylpropyl)phenol[3] | Unit |
| Molecular Formula | C₁₄H₂₂O | C₁₄H₂₂O | - |
| Molecular Weight | 206.32 | 206.32 | g/mol |
| XLogP3-AA (LogP) | 5.1 | 4.7 | - |
| Hydrogen Bond Donor Count | 1 | 1 | - |
| Hydrogen Bond Acceptor Count | 1 | 1 | - |
| Rotatable Bond Count | 5 | 4 | - |
These properties indicate that diisooctylphenols are highly lipophilic (LogP > 5), have low water solubility, and are likely to be viscous liquids or low-melting-point solids. Their high molecular weight and low polarity suggest low volatility.
Part 3: Analytical Methodologies
Overview of Chromatographic Techniques
Due to the complex isomeric nature of DIOP, chromatographic methods are essential for its analysis.
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High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a C18 reverse-phase column, is the method of choice for separating and quantifying phenolic compounds[5][6][7]. Detection can be achieved using a Diode-Array Detector (DAD) for UV-Vis absorbance or a Fluorescence Detector (FLD) for enhanced sensitivity[7][8]. For unambiguous identification, coupling HPLC with Mass Spectrometry (LC-MS) is ideal[6][9].
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Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is also effective. However, the low volatility and polar hydroxyl group of phenols often necessitate a derivatization step (e.g., silylation) to improve chromatographic performance[6][9].
Detailed Protocol: HPLC-DAD Analysis of a Diisooctylphenol Mixture
This protocol provides a standardized method for the separation and quantification of DIOP isomers in a sample matrix. It is based on established methods for analyzing similar phenolic compounds[5][8].
1. Objective: To resolve and quantify the components of a diisooctylphenol technical mixture.
2. Materials & Reagents:
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HPLC system with a quaternary pump, autosampler, column oven, and DAD.
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Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Acetonitrile (ACN), HPLC grade.
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Water, HPLC grade, preferably purified to 18.2 MΩ·cm.
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Formic Acid, analytical grade.
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DIOP sample/standard.
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Volumetric flasks, pipettes, and autosampler vials.
3. Standard Preparation:
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Prepare a 1000 µg/mL stock solution of the DIOP reference standard in ACN.
-
Perform serial dilutions in ACN to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Sample Preparation (Solid/Liquid Matrix):
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This protocol utilizes a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which is highly effective for extracting phenols from complex matrices[6][7].
-
Extraction: Homogenize 5 g of the sample with 10 mL of water. Add 10 mL of ACN and shake vigorously for 1 minute.
-
Salting Out: Add magnesium sulfate and sodium acetate, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer the upper ACN layer to a d-SPE tube containing PSA (primary secondary amine) and C18 sorbents. Vortex for 30 seconds and centrifuge.
-
Final Preparation: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
5. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
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Injection Volume: 10 µL
-
DAD Wavelength: Monitor at 275 nm.
-
Gradient Program:
-
0-2 min: 60% B
-
2-15 min: Linear gradient from 60% to 95% B
-
15-20 min: Hold at 95% B
-
20-21 min: Return to 60% B
-
21-25 min: Re-equilibration at 60% B
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6. Data Analysis:
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Integrate the peak areas for the resolved isomers in both standards and samples.
-
Construct a linear regression calibration curve for each major isomer identified.
-
Calculate the concentration of each isomer in the original sample based on the calibration curve.
Part 4: Applications and Toxicological Considerations
Industrial Applications
By analogy with other hindered phenols like di-styrenated phenol[4], diisooctylphenol and its derivatives are primarily used as antioxidants and stabilizers in a variety of materials, including:
-
Polymers and Plastics: To prevent degradation during high-temperature processing and to extend the service life of the final product.
-
Rubber (Elastomers): To protect against oxidation from heat, light, and environmental exposure.
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Lubricating Oils and Industrial Fluids: To inhibit oxidation and sludge formation.
The bulky isooctyl groups provide steric hindrance around the phenolic hydroxyl group, which enhances its stability and effectiveness as a radical scavenger.
Relevance in Drug Development & Toxicology
Direct applications of diisooctylphenol in drug development are not documented. However, understanding its properties is crucial for toxicological assessment and for its potential use as a chemical intermediate.
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Lipophilic Moieties in Medicinal Chemistry: The isooctylphenol scaffold could be considered a lipophilic fragment in drug design to enhance membrane permeability or target proteins with hydrophobic binding pockets. Prodrug strategies often involve adding lipophilic groups to improve a drug's pharmacokinetic profile[10]. However, the potential for toxicity must be carefully evaluated.
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Toxicological Profile & Endocrine Disruption: Many alkylphenols are known or suspected endocrine-disrupting compounds (EDCs)[2]. They can mimic natural hormones, potentially leading to adverse reproductive and developmental effects. While specific toxicity data for diisooctylphenol is limited, related compounds like di-n-octyl phthalate (DNOP) and diisobutyl phthalate (DIBP) have been shown to affect the liver, kidneys, and reproductive systems in animal studies[11][12]. The potential for diisooctylphenol to act as an EDC is a significant concern that would need to be thoroughly investigated before any consideration for use in applications with human exposure. The process of drug discovery and development involves extensive preclinical safety and toxicity evaluation to identify and mitigate such risks[13].
Conclusion
Diisooctylphenol is a term that defines a class of chemicals rather than a single structure, characterized by a phenol core with two branched eight-carbon alkyl chains. The complexity arising from both alkyl and positional isomerism necessitates the use of advanced analytical techniques like HPLC and GC-MS for accurate characterization. While its primary role is as an industrial antioxidant, its highly lipophilic nature and structural similarity to known endocrine disruptors warrant careful toxicological evaluation. For researchers and drug development professionals, understanding the nuanced chemistry and potential biological activity of diisooctylphenol is essential for both leveraging its chemical properties and mitigating potential safety risks.
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